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Compound of Interest

Compound Name: 3-Aminophenol-PEG4-methyl

Cat. No.: B11835201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis,

and potential applications of 3-Aminophenol-PEG4-methyl, a bifunctional molecule with

significant potential in drug development and chemical biology.

Core Structure and Nomenclature
3-Aminophenol-PEG4-methyl is understood to be a derivative of 3-aminophenol, where a

tetraethylene glycol monomethyl ether (PEG4-methyl) chain is attached to the phenolic oxygen.

The systematic IUPAC name for this structure is 1-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-3-

aminobenzene.

The core structure consists of a 3-aminophenol head group, which provides a reactive amine

handle for further conjugation, and a hydrophilic PEG4-methyl tail, which can enhance

solubility, permeability, and pharmacokinetic properties.[1][2]

Caption: Chemical structure of 3-Aminophenol-PEG4-methyl.

Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 3-
Aminophenol-PEG4-methyl and its parent compound, 3-aminophenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b11835201?utm_src=pdf-interest
https://www.benchchem.com/product/b11835201?utm_src=pdf-body
https://www.benchchem.com/product/b11835201?utm_src=pdf-body
https://jenkemusa.com/wp-content/uploads/2016/09/applications-of-polyethylene-glycols-pegs-and-peg-derivativesPDF.pdf
https://www.bocsci.com/blog/peg-for-drug-development/
https://www.benchchem.com/product/b11835201?utm_src=pdf-body
https://www.benchchem.com/product/b11835201?utm_src=pdf-body
https://www.benchchem.com/product/b11835201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11835201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property 3-Aminophenol
3-Aminophenol-
PEG4-methyl
(Predicted)

Reference

Molecular Formula C₆H₇NO C₁₅H₂₅NO₅ [3]

Molecular Weight 109.13 g/mol 299.36 g/mol [3]

Appearance
White to off-white

crystals

Colorless to pale

yellow oil/liquid
[3]

Melting Point 120-124 °C
Not available

(expected to be low)
[4]

Boiling Point 164 °C at 11 mmHg
Not available

(expected to be high)
[4]

Solubility
Slightly soluble in

water

Soluble in water and

polar organic solvents
[5]

pKa (amino group) 4.37

Estimated to be

similar to 3-

aminophenol

[6]

pKa (phenolic OH) 9.82 Not applicable [6]

Synthesis and Experimental Protocols
The synthesis of 3-Aminophenol-PEG4-methyl can be achieved via a Williamson ether

synthesis, a reliable method for forming aryl ethers. The protocol involves the O-alkylation of 3-

aminophenol with a suitable PEG4-methyl electrophile.

General Synthesis Workflow
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Starting Materials:
- 3-Aminophenol

- O-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl) 4-methylbenzenesulfonate
- Base (e.g., K₂CO₃)
- Solvent (e.g., DMF)

Williamson Ether Synthesis:
- Combine reactants in DMF

- Heat at 80-100 °C for 12-24h

Aqueous Workup:
- Cool reaction mixture

- Add water and extract with an organic solvent (e.g., Ethyl Acetate)

Purification:
- Dry organic layer (e.g., Na₂SO₄)

- Concentrate under reduced pressure
- Purify by column chromatography

Final Product:
3-Aminophenol-PEG4-methyl

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Aminophenol-PEG4-methyl.

Detailed Experimental Protocol
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Materials:

3-Aminophenol (1.0 eq)

O-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl) 4-methylbenzenesulfonate (m-PEG4-Tosylate) (1.1

eq)[7]

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Deionized water

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-

aminophenol and anhydrous DMF.

Add anhydrous potassium carbonate to the solution.

Add m-PEG4-Tosylate to the reaction mixture.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with deionized water, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a suitable solvent

gradient (e.g., 0-50% ethyl acetate in hexane) to yield the pure 3-Aminophenol-PEG4-
methyl.

Applications in Drug Development
The bifunctional nature of 3-Aminophenol-PEG4-methyl makes it a valuable building block in

drug development, particularly in the construction of Proteolysis Targeting Chimeras

(PROTACs).[6][8]

Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

recruiting an E3 ubiquitin ligase to the protein of interest.[9][10] A PROTAC molecule is

composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker

that connects the two.

3-Aminophenol-PEG4-methyl can serve as a precursor to a PROTAC linker. The amino group

provides a point of attachment for either the target protein ligand or the E3 ligase ligand, while

the PEG chain offers several advantages:

Enhanced Solubility and Permeability: The hydrophilic PEG chain can improve the overall

solubility and cell permeability of the PROTAC molecule, which is often a challenge due to

the high molecular weight and "greasy" nature of many PROTACs.[2][11]

Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical

for the formation of a stable and productive ternary complex between the target protein, the

PROTAC, and the E3 ligase.[10] The PEG4 unit provides a well-defined linker length that

can be further modified if necessary.

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the

pharmacokinetic properties of drugs by reducing renal clearance and protecting against
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enzymatic degradation.[1][2]

Conceptual Signaling Pathway in Targeted Protein
Degradation
The following diagram illustrates the conceptual role of a PROTAC incorporating a 3-
Aminophenol-PEG4-methyl-derived linker in targeted protein degradation.

Cellular Environment
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(with 3-Aminophenol-PEG4-methyl linker)

Ternary Complex
(POI-PROTAC-E3 Ligase)

Target Protein of Interest (POI) E3 Ubiquitin Ligase

Ubiquitination of POI

Proteasome

Recognition

Degradation of POI

Recycled Amino Acids

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://jenkemusa.com/wp-content/uploads/2016/09/applications-of-polyethylene-glycols-pegs-and-peg-derivativesPDF.pdf
https://www.bocsci.com/blog/peg-for-drug-development/
https://www.benchchem.com/product/b11835201?utm_src=pdf-body
https://www.benchchem.com/product/b11835201?utm_src=pdf-body
https://www.benchchem.com/product/b11835201?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11835201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Conceptual pathway of PROTAC-mediated protein degradation.

Conclusion
3-Aminophenol-PEG4-methyl is a versatile chemical entity with significant potential as a

building block in the development of advanced therapeutics. Its combination of a reactive

handle and a biocompatible, solubilizing PEG chain makes it particularly well-suited for

applications in the field of targeted protein degradation. The synthetic route is straightforward,

and the resulting molecule offers favorable properties for constructing complex drug candidates

like PROTACs. Further research into the applications of this and similar PEGylated building

blocks will likely contribute to the advancement of novel therapeutic modalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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